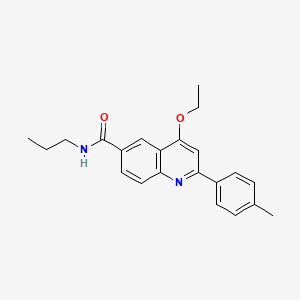
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide, also known as EMPPC, is an organic compound with a wide range of potential applications in scientific research and experimentation. This molecule is of particular interest due to its unique structure that is composed of an aromatic ring system and two amide bonds. The structure of this compound lends itself to a variety of uses, from synthesizing other compounds to studying the effects of its components on biological systems.
科学研究应用
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has a wide range of potential applications in scientific research. One such application is in the field of drug delivery. It has been shown to be effective in the delivery of various drugs to target cells, as well as in the uptake of drugs by cells. Additionally, 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied for its potential as an anti-inflammatory agent and for its antioxidant properties. It has also been studied as a potential treatment for various cancers, including prostate and breast cancer. Furthermore, 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied as a potential treatment for Alzheimer’s disease, as it has been shown to inhibit the formation of amyloid plaques.
作用机制
The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain receptors on the cell surface, which triggers a cascade of biochemical reactions that can lead to a variety of effects. For instance, it has been shown to activate certain pathways that can lead to the production of anti-inflammatory molecules, as well as molecules that can protect cells from oxidative stress. Additionally, it has been shown to inhibit the activity of certain enzymes, such as those involved in the formation of amyloid plaques.
Biochemical and Physiological Effects
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress. Furthermore, it has been shown to have anti-diabetic effects, as it can reduce the levels of glucose in the bloodstream. Finally, it has been studied for its potential anti-Alzheimer’s disease effects, as it can inhibit the formation of amyloid plaques.
实验室实验的优点和局限性
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications, making it a useful tool for researchers. However, there are some limitations to using 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide in laboratory experiments. For instance, it is difficult to obtain in large quantities, and the effects of the compound can vary depending on the concentration. Furthermore, the effects of the compound on biological systems are still not fully understood, making it difficult to predict the results of experiments.
未来方向
There are a number of potential future directions for research into 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide. For instance, further studies could be conducted to better understand its mechanism of action, as well as to determine its potential therapeutic effects. Additionally, further studies could be conducted to determine its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. Furthermore, further studies could be conducted to determine the potential of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide as a drug delivery system, as well as to determine its potential as a treatment for Alzheimer’s disease. Finally, further studies could be conducted to determine the potential of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide as a tool for studying the effects of other compounds on biological systems.
合成方法
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide can be synthesized in several different ways. The most common method is to use a Grignard reagent to react with a quinoline-6-carboxylic acid. This reaction involves the addition of magnesium to the quinoline-6-carboxylic acid, followed by the addition of the propyl group and ethoxy group. The reaction is then followed by the addition of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an aqueous solution, and can be performed in a variety of solvents.
属性
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-23-22(25)17-10-11-19-18(13-17)21(26-5-2)14-20(24-19)16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMAXXLMGCXNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6555723.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6555724.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6555727.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555728.png)
![N-(2-ethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555743.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555745.png)
![N-(2-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555748.png)
![N-(3-acetylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555749.png)
![N-(4-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555757.png)
![methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6555762.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555770.png)

![3-(3-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555787.png)
![4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide](/img/structure/B6555821.png)